molecular formula C29H24N2O4S B2853593 (3E)-1-(4-methylbenzyl)-3-{[(4-phenoxyphenyl)amino]methylene}-1H-2,1-benzothiazin-4(3H)-one 2,2-dioxide CAS No. 893311-57-4

(3E)-1-(4-methylbenzyl)-3-{[(4-phenoxyphenyl)amino]methylene}-1H-2,1-benzothiazin-4(3H)-one 2,2-dioxide

Cat. No. B2853593
M. Wt: 496.58
InChI Key: BCEWTNWMIIBBKC-TURZUDJPSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

(3E)-1-(4-methylbenzyl)-3-{[(4-phenoxyphenyl)amino]methylene}-1H-2,1-benzothiazin-4(3H)-one 2,2-dioxide is a useful research compound. Its molecular formula is C29H24N2O4S and its molecular weight is 496.58. The purity is usually 95%.
BenchChem offers high-quality (3E)-1-(4-methylbenzyl)-3-{[(4-phenoxyphenyl)amino]methylene}-1H-2,1-benzothiazin-4(3H)-one 2,2-dioxide suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about (3E)-1-(4-methylbenzyl)-3-{[(4-phenoxyphenyl)amino]methylene}-1H-2,1-benzothiazin-4(3H)-one 2,2-dioxide including the price, delivery time, and more detailed information at info@benchchem.com.

Detailed Synthesis Method

Design of the Synthesis Pathway
The synthesis pathway for the compound involves the condensation of 4-phenoxyaniline with 4-methylbenzaldehyde to form an imine intermediate, which is then reacted with 2-aminothiophenol to form the final product.

Starting Materials
4-phenoxyaniline, 4-methylbenzaldehyde, 2-aminothiophenol, Acetic acid, Sodium acetate, Ethanol, Diethyl ether, Hydrochloric acid, Sodium hydroxide, Sodium nitrite, Sulfuric acid, Sodium bicarbonate

Reaction
Step 1: Dissolve 4-phenoxyaniline (1.0 eq) in acetic acid and add sodium acetate (1.1 eq) to the solution. Slowly add a solution of sodium nitrite (1.1 eq) in water to the mixture at 0-5°C to form diazonium salt., Step 2: Dissolve 4-methylbenzaldehyde (1.1 eq) in ethanol and add the diazonium salt solution dropwise to the mixture at 0-5°C. Stir the mixture for 30 minutes to form an imine intermediate., Step 3: Dissolve 2-aminothiophenol (1.2 eq) in ethanol and add the imine intermediate solution to the mixture. Add sodium acetate (1.2 eq) and stir the mixture at reflux for 6 hours., Step 4: Cool the mixture and filter the solid product. Wash the solid with diethyl ether and dry it under vacuum., Step 5: Dissolve the solid product in hydrochloric acid and extract it with diethyl ether. Wash the organic layer with sodium bicarbonate solution and dry it over anhydrous sodium sulfate., Step 6: Evaporate the solvent and purify the product by column chromatography using ethyl acetate and hexane as eluent., Step 7: Recrystallize the purified product from ethanol to obtain the final compound.

properties

IUPAC Name

(3E)-1-[(4-methylphenyl)methyl]-2,2-dioxo-3-[(4-phenoxyanilino)methylidene]-2λ6,1-benzothiazin-4-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C29H24N2O4S/c1-21-11-13-22(14-12-21)20-31-27-10-6-5-9-26(27)29(32)28(36(31,33)34)19-30-23-15-17-25(18-16-23)35-24-7-3-2-4-8-24/h2-19,30H,20H2,1H3/b28-19+
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BCEWTNWMIIBBKC-TURZUDJPSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC=C(C=C1)CN2C3=CC=CC=C3C(=O)C(=CNC4=CC=C(C=C4)OC5=CC=CC=C5)S2(=O)=O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC1=CC=C(C=C1)CN2C3=CC=CC=C3C(=O)/C(=C\NC4=CC=C(C=C4)OC5=CC=CC=C5)/S2(=O)=O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C29H24N2O4S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

496.6 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

(3E)-1-(4-methylbenzyl)-3-{[(4-phenoxyphenyl)amino]methylene}-1H-2,1-benzothiazin-4(3H)-one 2,2-dioxide

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.